N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide
Description
The compound N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic molecule featuring a benzoxazine core fused to a thiazole ring, with a 1,3-benzodioxole-5-carboxamide substituent. Benzoxazines are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural rigidity .
Properties
IUPAC Name |
N-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-17-7-25-14-3-1-10(5-12(14)20-17)13-8-28-19(21-13)22-18(24)11-2-4-15-16(6-11)27-9-26-15/h1-6,8H,7,9H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRKUNJBYXXYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine ring, which is achieved by reacting an amine with formaldehyde and a phenol derivative under controlled temperatures . The thiazole ring is then introduced through a cyclization reaction involving a thioamide and a haloketone . Finally, the benzodioxole moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzoxazine and thiazole derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Compound A has shown promising results in anticancer research. Studies indicate that derivatives of benzoxazine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that benzoxazine derivatives could induce apoptosis in breast cancer cells by activating specific signaling pathways related to cell death .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of compound A. Its structural components allow it to inhibit the growth of certain bacterial strains. A case study involving the synthesis of thiazole derivatives showed that these compounds could effectively combat resistant bacterial infections .
Neuroprotective Effects
The neuroprotective properties of benzoxazine derivatives are gaining attention. Compound A's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases like Alzheimer's. Preliminary studies suggest that it may reduce oxidative stress and inflammation in neuronal cells .
Agricultural Applications
Pesticide Development
The thiazole moiety in compound A contributes to its efficacy as a pesticide. Research indicates that compounds containing thiazole structures possess insecticidal properties against agricultural pests. Field trials have shown that formulations based on benzoxazine compounds can significantly reduce pest populations while being less harmful to beneficial insects .
Herbicide Potential
Additionally, compound A has been evaluated for herbicidal activity. Studies have reported that certain benzoxazine derivatives can inhibit weed growth by disrupting photosynthesis and other metabolic processes in plants .
Material Science
Polymer Chemistry
In material science, compound A can be utilized in the synthesis of advanced polymers. The incorporation of benzoxazine into polymer matrices enhances thermal stability and mechanical strength. Research has demonstrated that polymers derived from benzoxazine exhibit superior properties compared to traditional materials .
Nanocomposite Formation
Recent studies have explored the use of compound A in creating nanocomposites for electronic applications. The unique chemical structure allows for enhanced conductivity and durability in electronic devices, making it a valuable component in the development of next-generation materials .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of resistant bacteria | |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |
| Agricultural Applications | Pesticide Development | Effective against agricultural pests |
| Herbicide Potential | Inhibits weed growth | |
| Material Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Nanocomposite Formation | Improves conductivity and durability |
Mechanism of Action
The mechanism of action of N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Benzoxazine-Thiazole Derivatives
N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide () Structural Difference: Replaces the benzodioxole group with pyridine-4-carboxamide. Molecular Weight: ~352.4 g/mol (estimated).
4-(3-Methoxyphenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide () Structural Difference: Substitutes thiazole with piperazine and adds a 3-methoxyphenyl group. Methoxy groups may improve membrane permeability .
Carboxamide Substituent Variations
N-(3-Oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide ()
- Structural Difference : Tetrahydro-pyrazinecarboxamide replaces thiazole-linked benzodioxole.
- Impact : Increased conformational flexibility and hydrogen-bonding capacity due to the pyrazine ring. Molecular weight: 353.4 g/mol .
4-Methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide () Structural Difference: Pyrimidine-thiophene-carboxamide substituent.
Pharmacological and Physicochemical Properties
Key Observations :
- The target compound’s benzodioxole group confers higher lipophilicity (LogP ~2.8) compared to pyridine analogs (LogP ~1.9), favoring blood-brain barrier penetration.
- Piperazine-containing derivatives (e.g., ) exhibit improved solubility due to ionizable nitrogen atoms.
- Thiophene-pyrimidine analogs () are utilized in agrochemicals, highlighting functional group-dependent applications.
Biological Activity
N-[4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound belonging to the class of benzoxazine derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activities of this specific compound, supported by various studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a benzodioxole core linked to a thiazole and a benzoxazine moiety. The presence of these heterocycles contributes to its potential bioactivity.
Biological Activity Overview
Research indicates that benzoxazine derivatives exhibit a range of biological activities:
- Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that benzoxazine derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .
- Antimicrobial Properties : The thiazole ring present in the compound has been associated with increased antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) suggests that specific substitutions on the thiazole enhance this activity .
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
The mechanisms underlying the biological activities of this compound include:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
- Inhibition of Enzymatic Activity : Acts as an inhibitor for specific enzymes involved in inflammation and cancer progression.
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiazole and benzoxazine rings significantly affect biological activity:
- Thiazole Substituents : Electron-withdrawing groups enhance antimicrobial potency.
- Benzoxazine Modifications : Hydroxyl or methoxy groups at specific positions increase anticancer efficacy.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as solvent choice (e.g., ethanol for higher yields in thiazole derivatives), temperature control, and catalyst selection. For example, adjusting stoichiometric ratios of precursors (e.g., benzoxazinone and thiazole intermediates) and employing purification techniques like flash chromatography (using ethyl acetate/hexane gradients) can enhance purity. Yield improvements may also require reflux conditions or inert atmospheres to minimize side reactions .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly for distinguishing benzodioxole and benzoxazinone moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amide bonds. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy. Cross-referencing spectral data with synthesized analogs (e.g., substituted benzothiazole carboxamides) ensures structural fidelity .
Q. What protocols are recommended for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using stress conditions (e.g., heat, light, humidity) and monitor degradation via HPLC. For example, store samples at 40°C/75% relative humidity for 3 months and compare chromatographic profiles to baseline. Quantify degradation products using validated analytical methods and establish shelf-life recommendations based on ICH guidelines .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
- Methodological Answer : Investigate batch inconsistencies by replicating synthesis under controlled conditions, analyzing impurities via LC-MS, and verifying solvent purity. If NMR peaks shift, consider tautomerism or polymorphism. Cross-validate results with X-ray crystallography (if crystalline) or computational NMR prediction tools (e.g., DFT calculations) to resolve ambiguities .
Q. What methodologies are suitable for elucidating the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition studies with IC₅₀ determination) and molecular docking simulations to identify target interactions. For example, use AutoDock Vina to model binding affinity with enzymes like kinases or oxidoreductases. Validate predictions with site-directed mutagenesis or competitive binding assays .
Q. How can molecular dynamics (MD) simulations enhance understanding of the compound’s interactions with biological targets?
- Methodological Answer : Employ MD software (e.g., GROMACS or AMBER) to simulate ligand-protein interactions over nanosecond timescales. Analyze hydrogen bonding patterns, binding free energies (MM/PBSA), and conformational changes. Integrate AI-driven tools (e.g., COMSOL Multiphysics) to predict thermodynamic stability and optimize ligand modifications for enhanced affinity .
Q. What strategies align the study of this compound with broader theoretical frameworks in medicinal chemistry?
- Methodological Answer : Frame research within concepts like structure-activity relationships (SAR) or pharmacophore modeling. For instance, correlate substituent effects (e.g., electron-withdrawing groups on the benzoxazinone ring) with bioactivity trends. Link findings to prior studies on benzodioxole derivatives’ anti-inflammatory or antimicrobial properties .
Q. How can researchers validate analytical methods for quantifying the compound in complex matrices?
- Methodological Answer : Validate HPLC or LC-MS methods by assessing linearity (R² > 0.99), limit of detection (LOD), and limit of quantification (LOQ) using spiked samples. Include robustness testing (e.g., column temperature ±5°C, flow rate variations) and inter-day precision studies (%RSD < 5%). Reference ICH Q2(R1) guidelines for full validation protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
